molecular formula C17H19NOS B5863989 1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone

1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone

Cat. No.: B5863989
M. Wt: 285.4 g/mol
InChI Key: FQEXYWVDPVHZAK-UHFFFAOYSA-N
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Description

1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with methyl groups and a sulfanyl group. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

1-[2,4,6-trimethyl-3-(pyridin-2-ylsulfanylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-11-9-12(2)17(14(4)19)13(3)15(11)10-20-16-7-5-6-8-18-16/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEXYWVDPVHZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CSC2=CC=CC=N2)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.

    Coupling with Phenyl Group: The pyridine derivative is then coupled with a phenyl group substituted with methyl groups.

    Introduction of the Sulfanyl Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to ensure optimal reaction rates and yields.

Scientific Research Applications

1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of the pyridine and phenyl groups allows it to form stable complexes with metal ions, which can further influence biochemical pathways .

Comparison with Similar Compounds

1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.

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